Balanol

Description

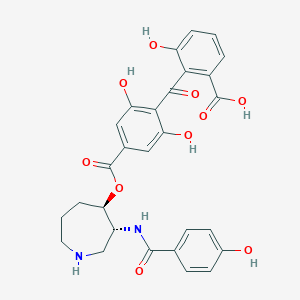

Structure

3D Structure

Properties

IUPAC Name |

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUFCXJZFZPEJD-XMSQKQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318143 | |

| Record name | (-)-Balanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63590-19-2 | |

| Record name | (-)-Balanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Balanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Balanol on Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of protein kinase C (PKC) isozymes, a family of serine/threonine kinases crucial in cellular signal transduction. Overactivation of PKC has been implicated in a variety of diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound on PKC, detailing its binding kinetics, structural interactions, and the experimental methodologies used to elucidate these characteristics. Furthermore, this guide presents signaling pathways affected by PKC inhibition and visual representations of these complex biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound and Protein Kinase C

Protein Kinase C (PKC) represents a family of phospholipid-dependent serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Dysregulation of PKC signaling is a hallmark of numerous pathological conditions, positioning this kinase family as a critical target for drug discovery.

This compound is a fungal metabolite that has emerged as a powerful inhibitor of several protein kinases, most notably PKC and Protein Kinase A (PKA).[1] Its unique chemical structure allows it to bind with high affinity to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting signal transduction.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a potent, ATP-competitive inhibitor of Protein Kinase C.[2] This mode of inhibition signifies that this compound directly competes with the endogenous ATP molecule for binding to the catalytic domain of the kinase. By occupying the ATP-binding site, this compound effectively blocks the transfer of the γ-phosphate from ATP to the serine or threonine residues of PKC's substrate proteins, thereby halting the signaling cascade.[1] The affinity of this compound for the ATP-binding site of PKC is remarkably high, with reported inhibition constants (Ki) in the low nanomolar range, indicating a binding affinity that is approximately 3000 times greater than that of ATP itself.[2]

The interaction of this compound with the ATP-binding pocket is characterized by a combination of hydrogen bonds and significant nonpolar interactions.[1] While the crystal structure of this compound in complex with PKC has not been fully elucidated, homology models based on the crystal structure of this compound bound to the highly similar catalytic subunit of PKA provide valuable insights.[3] These models suggest that the benzophenone rings of this compound are situated near the glycine-rich loop of the kinase, a region critical for ATP binding. This positioning induces a conformational change in the catalytic side chains, facilitating favorable polar and nonpolar interactions that contribute to this compound's potent inhibitory effect.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified against a range of PKC isozymes, revealing its broad-spectrum activity with some degree of selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate the efficacy of an inhibitor. The following table summarizes the reported inhibitory activities of this compound against various PKC isozymes.

| PKC Isozyme | IC50 (nM) | Ki (nM) | Reference(s) |

| PKCα | 4 - 9 | ~4 | [4] |

| PKCβI | 4 - 9 | ~4 | [4] |

| PKCβII | 4 - 9 | ~4 | [4] |

| PKCγ | 4 - 9 | ~4 | [4] |

| PKCδ | 4 - 9 | Not Reported | [4] |

| PKCε | 4 - 9 | Not Reported | [4] |

| PKCη | 4 - 9 | Not Reported | [4] |

| PKCζ | 150 | Not Reported | [4] |

Note: The IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.

Experimental Protocols

The characterization of this compound's inhibitory activity on PKC relies on robust in vitro kinase assays. The following provides a detailed methodology for a typical PKC inhibition assay.

In Vitro Protein Kinase C Inhibition Assay

Objective: To determine the IC50 value of this compound for a specific PKC isozyme.

Materials:

-

Purified recombinant human PKC isozyme (e.g., PKCα, β, γ, etc.)

-

This compound

-

Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

-

PKC substrate peptide (e.g., Ac-MBP(4-14) or other specific substrate)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Lipid cofactors (e.g., phosphatidylserine and diacylglycerol) for conventional and novel PKCs

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.

-

Prepare a reaction mixture containing the assay buffer, lipid cofactors (if required), and the PKC substrate peptide.

-

Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP at a specific concentration (typically at or near the Km for ATP of the PKC isozyme).

-

-

Kinase Reaction:

-

In a microcentrifuge tube or a 96-well plate, add the reaction mixture.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Add the purified PKC isozyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Detection:

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto the P81 phosphocellulose paper.

-

Wash the P81 papers multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Wash the papers with acetone and let them dry.

-

Place the dried papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Downstream Signaling Pathways Affected by this compound

By inhibiting PKC, this compound can modulate a wide array of downstream signaling pathways that are critical for cellular function and are often dysregulated in disease. The precise cellular consequences of this compound treatment are dependent on the specific PKC isozymes inhibited and the cellular context.[5]

A key downstream cascade regulated by many PKC isozymes is the mitogen-activated protein kinase (MAPK) pathway. PKC can activate the Raf-MEK-ERK cascade, which in turn regulates transcription factors involved in cell proliferation and survival. Inhibition of PKC by this compound would be expected to attenuate this pathway.

Conclusion

This compound stands out as a potent, ATP-competitive inhibitor of Protein Kinase C, demonstrating significant potential as a pharmacological tool and a lead compound for the development of novel therapeutics. Its mechanism of action, centered on the high-affinity binding to the catalytic domain of PKC, effectively abrogates the kinase's function in signal transduction. The comprehensive understanding of its inhibitory kinetics, coupled with detailed experimental protocols for its characterization, provides a solid foundation for further research. Future investigations into the specific downstream consequences of this compound-mediated PKC inhibition in various cellular contexts will be crucial for translating its potent biochemical activity into targeted therapeutic applications. The development of isozyme-selective this compound analogs remains an active area of research, with the goal of minimizing off-target effects and enhancing therapeutic efficacy.

References

- 1. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective changes in protein kinase C isoforms and phosphorylation of endogenous substrate proteins in rat cerebral cortex during pre- and postnatal ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated this compound analogue for PKCε - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

Balanol: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Balanol, a natural product originating from the fungus Verticillium balanoides, has garnered significant attention in the scientific community since its discovery in 1993.[1][2] It is a potent, ATP-competitive inhibitor of serine/threonine kinases, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][3][4] The unique molecular structure of this compound, consisting of three distinct moieties, allows it to occupy the ATP-binding site of these kinases with high affinity, thereby preventing the phosphorylation of substrate proteins.[1][5] This guide provides a comprehensive overview of the discovery of this compound, its fungal origin, its intricate mechanism of action, and its biosynthetic pathway. Detailed experimental protocols for the isolation of the producing organism and for the in vitro assessment of its inhibitory activity are also presented. Quantitative data on its inhibitory profile are summarized for comparative analysis.

Discovery and Origin

This compound was first isolated in 1993 from the fungus Verticillium balanoides during a search for novel inhibitors of Protein Kinase C (PKC).[1][6] PKC is a family of enzymes that play a crucial role in various signal transduction pathways, and their overactivation has been implicated in a range of diseases, including cancer.[1][7] The discovery of this compound provided a novel scaffold for the development of potent and selective kinase inhibitors.[3][4] Subsequent studies have also identified this compound from other fungal sources, such as Tolypocladium ophioglossoides and Fusarium merismoides.[8][9] Research has also clarified that this compound and a previously reported compound, ophiocordin, are identical in structure.[10]

The molecular structure of this compound is comprised of three key regions: a benzophenone moiety, a hexahydroazepane ring, and a 4-hydroxy benzoyl group.[1][11] These components are connected through ester and amide linkages. This composite structure allows this compound to mimic the binding of ATP in the catalytic domain of kinases.[1][5]

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a potent inhibitor of PKA and PKC by competing with ATP for binding to the catalytic domain of these enzymes.[3][12] Its affinity for the ATP-binding site is approximately three orders of magnitude greater than that of ATP itself.[1][3]

The mechanism of inhibition can be broken down as follows:

-

Structural Mimicry : The different parts of the this compound molecule mimic the components of ATP. The 4-hydroxybenzamide moiety corresponds to the adenine ring of ATP, the hexahydroazepane moiety mimics the ribose sugar, and the benzophenone portion occupies the region of the triphosphate groups.[1][5]

-

Binding Interactions : this compound's potent inhibition is primarily due to extensive nonpolar interactions within the ATP-binding pocket.[1] The flexibility of its distal benzophenone ring allows it to adapt to the specific microenvironment of the kinase's active site, contributing to its high affinity and selectivity for certain kinases over others.[1]

-

Inhibition of Phosphorylation : By occupying the ATP-binding site, this compound prevents the kinase from binding ATP. This, in turn, inhibits the transfer of the gamma-phosphate from ATP to the target protein substrate, effectively halting the signaling pathway.[1]

Figure 1: Competitive inhibition of kinases by this compound.

Quantitative Inhibition Profile

This compound exhibits potent inhibitory activity against several serine/threonine kinases, with varying degrees of selectivity. The inhibitory constant (Ki) is a measure of the concentration of an inhibitor required to produce 50% inhibition of an enzyme, with lower values indicating greater potency.[13][14]

| Kinase Target | Ki (nM) |

| Protein Kinase A (PKA) | 4.0 |

| Protein Kinase C (PKC) isoforms | |

| PKC-α | 4.2 |

| PKC-βI | 2.7 |

| PKC-βII | 2.5 |

| PKC-γ | 1.6 |

| PKC-δ | 6.4 |

| PKC-ε | 2.7 |

| PKC-η | 1.8 |

| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 |

| Ca2+/calmodulin-regulated kinases | 30 - 742 |

| Mitogen-activating protein kinase (MAPK/Erk1) | 30 - 742 |

| Cyclin-dependent kinases (certain) | 30 - 742 |

| Epidermal growth factor receptor kinase (tyrosine kinase) | No inhibition |

| SC kinase (tyrosine kinase) | No inhibition |

| Data compiled from multiple sources.[1] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two independent metabolic pathways: a Polyketide Synthase (PKS) pathway and a Non-Ribosomal Peptide Synthetase (NRPS) pathway.[15][16] A cryptic gene cluster, designated bln, is responsible for this compound production in Tolypocladium ophioglossoides.[15] The pathway-specific regulatory gene, blnR, positively regulates the expression of the other genes in the cluster.[8]

The general biosynthetic logic is as follows:

-

PKS Pathway : The PKS enzymes are responsible for the synthesis of the benzophenone moiety of this compound.[16]

-

NRPS Pathway : The NRPS enzymes synthesize a dipeptide intermediate.[16]

-

Convergent Assembly : The products from the PKS and NRPS pathways are then coupled, likely through an esterification reaction, to form the final this compound structure.[16]

Figure 2: Convergent biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Culture of Verticillium balanoides

Verticillium species are commonly found in soil and decaying plant matter. The following is a general protocol for their isolation.

-

Sample Collection : Collect soil or decaying plant material from a suitable environment.

-

Serial Dilution : Prepare a serial dilution of the sample in sterile water.

-

Plating : Plate the dilutions onto a suitable culture medium, such as Potato Dextrose Agar (PDA) or streptomycin water agar, to inhibit bacterial growth.[17][18]

-

Incubation : Incubate the plates at 21-27°C and observe for fungal growth.[17] Verticillium colonies are typically characterized by their white to pale yellow mycelium and the formation of verticillate conidiophores.

-

Isolation and Purification : Once colonies with the characteristic morphology appear, they can be sub-cultured onto fresh media to obtain a pure culture. Microscopic examination is required for confirmation.[17]

-

Liquid Culture for this compound Production : For this compound production, a pure isolate of V. balanoides can be grown in a liquid medium, such as a soy meal/glycerol formulation, which has been shown to increase yield.[10] The culture is typically incubated with shaking for several days to allow for fungal growth and metabolite production.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol describes a common method for measuring PKC activity and its inhibition using a radiolabeled ATP assay.[19][20]

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide

-

Lipid activator (e.g., phosphatidylserine and diacylglycerol)

-

This compound or other test inhibitors at various concentrations

-

Assay Dilution Buffer (ADB)

-

[γ-32P]ATP

-

Mg2+/ATP cocktail

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation fluid and counter

Workflow:

Figure 3: Workflow for a typical PKC inhibition assay.

Procedure:

-

Reaction Preparation : In a microcentrifuge tube, combine 10 µL of the substrate cocktail, 10 µL of the lipid activator (sonicated on ice prior to use), 10 µL of the PKC enzyme preparation, and 10 µL of either the test inhibitor (this compound) at the desired concentration or a buffer control.[19]

-

Reaction Initiation : Start the kinase reaction by adding 10 µL of the Mg2+/ATP cocktail containing [γ-32P]ATP.[19]

-

Incubation : Gently mix and incubate the reaction tubes at 30°C for 10 minutes.[19]

-

Stopping the Reaction : Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.[19]

-

Washing : Thoroughly wash the P81 papers with multiple rinses of 0.75% phosphoric acid to remove any unbound [γ-32P]ATP.[19]

-

Scintillation Counting : Transfer the washed P81 paper squares to scintillation vials, add scintillation fluid, and measure the amount of incorporated radioactivity using a scintillation counter.[19]

-

Data Analysis : The amount of radioactivity is proportional to the PKC activity. Compare the counts from the inhibitor-treated samples to the control samples to determine the percent inhibition. From a dose-response curve, the IC50 value can be calculated, which can then be used to determine the Ki value.

Conclusion

This compound remains a significant natural product in the field of drug discovery due to its potent and relatively specific inhibition of key serine/threonine kinases. Its discovery from Verticillium balanoides has provided a valuable chemical scaffold for the design of new therapeutic agents. Understanding its mechanism of action as an ATP-competitive inhibitor, its unique biosynthetic origins, and the methods to assess its activity are crucial for researchers and drug development professionals seeking to leverage its properties for the development of novel kinase inhibitors. The detailed information and protocols provided in this guide serve as a foundational resource for further investigation and application of this compound and its analogues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gram-Level Production of this compound through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of this compound from Verticillium balanoides and ophiocordin from Cordyceps ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and protein kinase C inhibitory activities of this compound analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]

- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 14. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 15. Revelation of the this compound Biosynthetic Pathway in Tolypocladium ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Verticillium wilt [apsnet.org]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

Balanol: A Comprehensive Technical Guide to its Structure, Properties, and Inhibition of Protein Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanol, a natural product first isolated from the fungus Verticillium balanoides, has garnered significant attention in the scientific community for its potent inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA).[1] As a competitive inhibitor of ATP, this compound's unique chemical structure and high affinity for the catalytic domain of these kinases make it a valuable tool for studying cellular signaling pathways and a promising scaffold for the development of novel therapeutic agents.[1] This in-depth technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Physicochemical and Biological Properties of this compound

This compound is a complex molecule with a molecular formula of C₂₈H₂₆N₂O₁₀ and a molecular weight of 550.5 g/mol .[2] Its structure consists of three key moieties: a benzophenone core, a hexahydroazepine ring, and a 4-hydroxybenzoyl group.[1] These components are linked by an ester and an amide bond, contributing to the molecule's specific interactions with the ATP-binding pocket of protein kinases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₆N₂O₁₀ | --INVALID-LINK-- |

| Molecular Weight | 550.5 g/mol | [2] |

| IUPAC Name | 2-{[2,6-dihydroxy-4-({[(3S,4R)-3-[(4-hydroxybenzene)amido]azepan-4-yl]oxy}carbonyl)phenyl]carbonyl}-3-hydroxybenzoic acid | [1] |

| CAS Number | 63590-19-2 | [1] |

| Melting Point | Decomposes at 180 °C | --INVALID-LINK-- |

| pKa | Data not readily available | |

| Solubility | Soluble in DMSO and methanol | [Various supplier websites] |

Table 2: Inhibitory Activity of this compound against Various Protein Kinases

This compound exhibits potent, low nanomolar inhibition of several serine/threonine kinases, while showing significantly less activity against tyrosine kinases.

| Kinase | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Protein Kinase A (PKA) | 4 | - | [1] |

| Protein Kinase C (PKC) α | 4.2 | 5.9 | --INVALID-LINK-- |

| Protein Kinase C (PKC) βI | 4.8 | 6.2 | --INVALID-LINK-- |

| Protein Kinase C (PKC) βII | 5.3 | 6.8 | --INVALID-LINK-- |

| Protein Kinase C (PKC) γ | 3.5 | 4.3 | --INVALID-LINK-- |

| Protein Kinase C (PKC) δ | - | 18 | --INVALID-LINK-- |

| Protein Kinase C (PKC) ε | - | 14 | --INVALID-LINK-- |

| Protein Kinase C (PKC) η | - | 1.5 | --INVALID-LINK-- |

| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 | - | [1] |

| Ca²⁺/Calmodulin-dependent Kinase | 30 - 742 | - | [1] |

| Mitogen-activated Protein Kinase (MAPK/Erk1) | 30 - 742 | - | [1] |

| Epidermal Growth Factor Receptor Kinase | No inhibition | - | [1] |

| Src Tyrosine Kinase | No inhibition | - | [1] |

Structure Elucidation

The absolute configuration of this compound was determined through a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

Initial characterization of this compound's structure was achieved through infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

(Data compiled from various sources; specific assignments may vary based on solvent and experimental conditions.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Benzophenone Moiety | ||

| C-1' | 169.1 | |

| C-2' | 115.8 | |

| C-3' | 162.2 | |

| C-4' | 108.3 | 6.35 (d, J=2.3 Hz) |

| C-5' | 164.8 | |

| C-6' | 109.8 | 6.35 (d, J=2.3 Hz) |

| C=O | 196.5 | |

| Benzoic Acid Moiety | ||

| C-1'' | 118.9 | |

| C-2'' | 140.2 | |

| C-3'' | 119.5 | 7.20 (d, J=7.8 Hz) |

| C-4'' | 134.2 | 7.55 (t, J=7.8 Hz) |

| C-5'' | 122.1 | 7.05 (d, J=7.8 Hz) |

| C-6'' | 158.9 | |

| COOH | 172.3 | |

| Hexahydroazepine Moiety | ||

| C-2 | 47.9 | 3.25 (m), 2.90 (m) |

| C-3 | 54.1 | 4.30 (m) |

| C-4 | 78.9 | 5.25 (m) |

| C-5 | 30.1 | 1.90 (m), 1.70 (m) |

| C-6 | 25.4 | 1.60 (m), 1.40 (m) |

| C-7 | 45.3 | 3.10 (m), 2.80 (m) |

| 4-Hydroxybenzoyl Moiety | ||

| C-1''' | 127.1 | |

| C-2'''/C-6''' | 129.4 | 7.60 (d, J=8.7 Hz) |

| C-3'''/C-5''' | 115.3 | 6.75 (d, J=8.7 Hz) |

| C-4''' | 160.7 | |

| C=O | 167.5 |

X-ray Crystallography

The definitive three-dimensional structure of this compound and its mode of binding were elucidated by X-ray crystallography of this compound in complex with the catalytic subunit of PKA. This revealed that this compound binds in the ATP-binding site, mimicking the interactions of the adenine, ribose, and phosphate groups of ATP.[1]

Experimental Protocols

Isolation of this compound from Verticillium balanoides

The following is a generalized protocol for the isolation of this compound from a fermentation culture of Verticillium balanoides.

-

Fermentation: Culture Verticillium balanoides in a suitable medium (e.g., soy meal/glycerol) to optimize this compound production.

-

Extraction: After an appropriate incubation period, harvest the fermentation broth and mycelia. Extract the broth with an organic solvent such as ethyl acetate or butanol.

-

Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic separations. This may include:

-

Silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol).

-

Reversed-phase high-performance liquid chromatography (HPLC) for final purification.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using techniques such as NMR, mass spectrometry, and comparison to a known standard.

Total Synthesis of (-)-Balanol

The total synthesis of this compound is a complex, multi-step process. The following is a representative workflow, with specific reagents and conditions varying between different reported syntheses.

References

The Potent Inhibition of Protein Kinase C Isoforms by Balanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Balanol, a natural fungal metabolite, against various isoforms of Protein Kinase C (PKC). This compound is a potent ATP-competitive inhibitor of serine/threonine kinases, and this document compiles quantitative data on its inhibitory activity, details the experimental methodologies used for these assessments, and illustrates the relevant cellular signaling pathways.

Quantitative Inhibitory Activity of this compound and its Analogs against PKC Isoforms

This compound demonstrates potent inhibitory activity across multiple PKC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its acyclic analogs against a panel of PKC isozymes. This data is crucial for understanding the compound's potency and selectivity profile.

| Compound | PKC-α (nM) | PKC-βI (nM) | PKC-βII (nM) | PKC-γ (nM) | PKC-δ (nM) | PKC-ε (nM) | PKC-η (nM) | PKC-ζ (nM) |

| This compound | 4.1 | 4.3 | 4.0 | 4.2 | 5.2 | 4.8 | 9.0 | 150 |

| Acyclic Analog 6b | 180 | 110 | 130 | 140 | 1100 | 2500 | 1300 | >10000 |

| Acyclic Analog (S)-12b | 60 | 30 | 40 | 40 | 500 | 1000 | 400 | >10000 |

| Acyclic Analog 21b | 110 | 60 | 80 | 80 | 600 | 1300 | 700 | >10000 |

| Acyclic Analog 29b | 20 | 10 | 10 | 10 | 100 | 200 | 80 | >10000 |

| Acyclic Analog 35b | 40 | 20 | 30 | 30 | 300 | 700 | 300 | >10000 |

Note: Data for this compound analogs are from studies on acyclic versions where the perhydroazepine ring and p-hydroxybenzamide moiety were combined into an acyclic linked unit[1].

Experimental Protocols: In Vitro Kinase Assay for IC50 Determination

The determination of the in vitro inhibitory activity of this compound against PKC isoforms is typically performed using a radiometric kinase assay. The following protocol is a representative method based on established procedures.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific PKC isoform.

Materials:

-

Enzymes: Purified recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, η, ζ).

-

Substrate: A specific peptide substrate for PKC, such as Myelin Basic Protein (MBP) or a synthetic peptide (e.g., Ac-MBP(4-14)).

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

ATP: Adenosine triphosphate, including radiolabeled [γ-³²P]ATP.

-

Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, CaCl₂, and lipid activators like phosphatidylserine (PS) and diacylglycerol (DAG) for conventional and novel PKC isoforms.

-

Reaction Termination Solution: Phosphoric acid.

-

Detection System: Phosphocellulose paper and a scintillation counter.

Procedure:

-

Reaction Mixture Preparation: A master mix for the kinase reaction is prepared containing the assay buffer, the specific PKC isoform, the peptide substrate, and the lipid activators (if required).

-

Inhibitor Addition: Serial dilutions of this compound are prepared and added to the reaction wells. A control with solvent only (no inhibitor) is also included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP solution containing a known concentration of [γ-³²P]ATP.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-20 minutes) to allow for substrate phosphorylation.

-

Termination of Reaction: The reaction is stopped by the addition of phosphoric acid, which protonates the phosphate groups and stops enzymatic activity.

-

Separation of Phosphorylated Substrate: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The negatively charged phosphorylated peptide substrate binds to the positively charged paper, while the unreacted [γ-³²P]ATP is washed away.

-

Quantification: The amount of radioactivity incorporated into the substrate on the phosphocellulose paper is measured using a scintillation counter.

-

IC50 Calculation: The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's activity, the following diagrams illustrate the general Protein Kinase C signaling pathway and a typical experimental workflow for determining in vitro kinase inhibition.

Caption: General overview of the Protein Kinase C (PKC) signaling cascade.

Caption: Workflow for in vitro determination of this compound's IC50 against PKC.

References

Balanol: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of serine/threonine kinases, primarily targeting Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its mechanism of action as an ATP-competitive inhibitor has made it a valuable tool for studying cellular signaling and a lead compound in drug discovery efforts, particularly in oncology.[2][3] This technical guide provides an in-depth overview of this compound's effects on cellular signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the core concepts.

This compound's structure is comprised of a benzophenone diacid, a 4-hydroxybenzamide, and a perhydroazepine ring.[4][5] It competitively binds to the ATP-binding site of target kinases with high affinity, preventing the transfer of phosphate from ATP to substrate proteins and thereby inhibiting their activity.[1][6]

Core Mechanism of Action: ATP Competition

This compound functions as an ATP-competitive inhibitor, meaning it binds to the same site on the kinase as ATP, the enzyme's natural substrate. This binding is reversible and characterized by high affinity, with reported inhibition constants (Ki) in the nanomolar range for its primary targets. The structural similarity of parts of the this compound molecule to the adenine, ribose, and phosphate groups of ATP allows it to fit into the ATP-binding pocket. This direct competition for the active site effectively blocks the kinase's ability to phosphorylate its downstream targets, thus interrupting the signaling cascade.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against a range of protein kinases. The following tables summarize the reported 50% inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound against key kinases. These values highlight this compound's potent, albeit somewhat non-selective, inhibition of PKA and various PKC isoforms.

| Kinase | Isoform | IC50 (nM) | Reference |

| Protein Kinase C (PKC) | α | 4-9 | [7] |

| βI | 4-9 | [7] | |

| βII | 4-9 | [7] | |

| γ | 4-9 | [7] | |

| δ | 4-9 | [7] | |

| ε | 4-9 | [7] | |

| η | 4-9 | [7] | |

| ζ | 150 | [7] | |

| Protein Kinase A (PKA) | 4-6 | [1] |

| Kinase | Ki (nM) | Reference |

| Protein Kinase A (PKA) | 4.2 | [1] |

| Protein Kinase C (PKC) | 4 | [1] |

| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 | [1] |

| Ca2+/calmodulin-regulated kinases | 30 - 742 | [1] |

| Mitogen-activating protein kinase (MAPK/Erk1) | 30 - 742 | [1] |

| Cyclin-dependent kinases | 30 - 742 | [1] |

Impact on Cellular Signaling Pathways

This compound's primary targets, PKA and PKC, are crucial nodes in a multitude of cellular signaling pathways that regulate processes such as cell growth, proliferation, differentiation, and apoptosis. By inhibiting these kinases, this compound can significantly alter these fundamental cellular functions.

The Protein Kinase A (PKA) Signaling Pathway

The PKA signaling pathway is a major intracellular cascade initiated by the binding of various extracellular signals, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This leads to the activation of adenylyl cyclase, which synthesizes cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Active PKA proceeds to phosphorylate a wide array of substrate proteins in the cytoplasm and nucleus, thereby regulating gene expression, metabolism, and other cellular processes. This compound's inhibition of PKA blocks these downstream phosphorylation events.

The Protein Kinase C (PKC) Signaling Pathway

The PKC family of kinases is activated by signals that lead to the hydrolysis of membrane phospholipids. A key activator for conventional and novel PKC isoforms is diacylglycerol (DAG), which is produced alongside inositol trisphosphate (IP3) by the action of phospholipase C (PLC). Conventional PKC isoforms also require calcium ions (Ca2+) for their activation, which are released from intracellular stores in response to IP3. Once active, PKC isoforms phosphorylate a diverse range of cellular proteins, influencing processes such as cell proliferation, differentiation, and apoptosis. This compound's inhibition of PKC disrupts these signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the IC50 of this compound against a specific protein kinase using a radiometric assay, which measures the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Purified protein kinase (e.g., PKA catalytic subunit, PKC isoform)

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[8]

-

For PKC assays, add lipid vesicles (phosphatidylserine and diacylglycerol) and CaCl2 to the reaction buffer.

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes

-

Incubator/water bath (30°C)

Procedure:

-

Prepare Kinase Reactions: In microcentrifuge tubes on ice, prepare the kinase reaction mixtures. For each reaction, combine the kinase reaction buffer, the specific peptide substrate, and the purified protein kinase.

-

Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each tube. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reactions by spotting a portion of the reaction mixture onto phosphocellulose paper squares.

-

Wash: Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a non-radioactive alternative for determining kinase inhibition and are well-suited for high-throughput screening.

Materials:

-

Purified protein kinase

-

Biotinylated peptide substrate

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer

-

ATP solution

-

HTRF Detection Reagents:

-

Europium cryptate-labeled anti-phospho-substrate antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

-

HTRF-compatible microplate reader

Procedure:

-

Prepare Kinase Reaction: In a microplate, add the kinase, biotinylated substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period.

-

Stop and Detect: Stop the reaction and initiate detection by adding a solution containing the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) and EDTA to chelate Mg2+.

-

Incubation for Detection: Incubate the plate at room temperature to allow for the binding of the detection reagents.

-

Read Plate: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

-

Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is proportional to the amount of phosphorylated substrate. Plot the HTRF ratio against the this compound concentration to determine the IC50.

Conclusion

This compound is a powerful and well-characterized inhibitor of PKA and PKC. Its ATP-competitive mechanism of action and potent inhibitory activity make it an indispensable tool for dissecting the complex roles of these kinases in cellular signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the broader field of kinase inhibition. Further research into this compound analogs continues to explore the potential for developing more selective inhibitors for therapeutic applications.[9]

References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]

- 9. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Balanol as an ATP-Competitive Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of balanol, a fungal metabolite, and its potent activity as an ATP-competitive inhibitor of protein kinases, with a primary focus on Protein Kinase A (PKA) and Protein Kinase C (PKC). This compound's mechanism of action, inhibitory kinetics, and its impact on key signaling pathways are detailed herein, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Introduction

This compound, originally isolated from the fungus Verticillium balanoides, has emerged as a significant tool in kinase research and a potential scaffold for therapeutic development.[1][2] Structurally, it mimics the adenosine triphosphate (ATP) molecule, allowing it to bind to the highly conserved ATP-binding pocket of many kinases.[1][2] This competitive inhibition mechanism effectively blocks the phosphotransferase activity of the kinase, thereby modulating downstream cellular signaling. While a potent inhibitor of both PKA and PKC, research has also focused on developing this compound analogs with improved selectivity for specific kinase isoforms.[3][4][5][6][7]

Mechanism of Action: ATP-Competitive Inhibition

This compound's primary mechanism of action is its ability to compete with endogenous ATP for binding to the catalytic domain of protein kinases.[1][2][8] The affinity of this compound for the ATP-binding site of PKA and PKC is significantly higher than that of ATP itself, with Ki values in the nanomolar range.[1] This high-affinity binding physically obstructs the binding of ATP, thereby preventing the transfer of the γ-phosphate group to the kinase's substrate and inhibiting its catalytic function. The interaction of this compound with the kinase active site involves key hydrogen bonds and hydrophobic interactions that mimic those of ATP, yet with a much slower off-rate, leading to potent inhibition.

Quantitative Inhibitory Profile

The inhibitory potency of this compound and its analogs has been quantified against a range of protein kinases. The following table summarizes key inhibitory constants (IC50 and Ki) to provide a comparative overview of their activity and selectivity.

| Compound | Kinase | IC50 (nM) | Ki (nM) | Reference |

| This compound | PKA | - | 4.9 | [1] |

| PKC (mixed isoforms) | - | 4.1 | [1] | |

| PKG | - | 1.6 - 6.4 | [1] | |

| CaM Kinase II | - | >1000 | [8] | |

| MAPK/Erk1 | - | 30 - 742 | [1] | |

| 10"-deoxythis compound | PKA | - | 1.5 | [1] |

| PKC | - | 150 | [1] | |

| Acyclic Analog 6b | PKCα | 14 | - | [3] |

| PKA | >10000 | - | [3] | |

| Acyclic Analog 21b | PKCα | 8 | - | [3] |

| PKA | >10000 | - | [3] | |

| Fluorinated Analog 1c | PKCε | - | - | [5] |

Note: '-' indicates data not available in the cited sources. The table presents a selection of available data to illustrate the potency and selectivity profile of this compound and its derivatives.

Key Signaling Pathways Affected by this compound

This compound's potent inhibition of PKA and PKC has significant implications for the signaling pathways they regulate. These kinases are crucial nodes in a multitude of cellular processes, and their inhibition can lead to widespread downstream effects.

Protein Kinase A (PKA) Signaling Pathway

The PKA signaling cascade is typically initiated by the binding of hormones or neurotransmitters to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate a wide array of substrate proteins, regulating processes such as gene transcription, metabolism, and cell growth. This compound intervenes by directly inhibiting the catalytic subunit of PKA.

Protein Kinase C (PKC) Signaling Pathway

The PKC signaling pathway is activated by stimuli that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional PKC isoforms. Activated PKC then phosphorylates a diverse range of cellular proteins, influencing processes such as cell proliferation, differentiation, and apoptosis. This compound directly targets the catalytic domain of PKC, preventing its downstream signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound and its analogs.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC50 value of an ATP-competitive inhibitor like this compound using a radiometric assay.

Objective: To quantify the inhibitory effect of this compound on the activity of a specific protein kinase.

Materials:

-

Purified recombinant protein kinase (e.g., PKA, PKC)

-

Specific peptide substrate for the kinase

-

This compound or analog at various concentrations

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

ATP solution (non-radioactive)

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase reaction buffer, the specific peptide substrate (at a concentration near its Km), and the purified protein kinase.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mix. It is recommended to perform a serial dilution of the inhibitor. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to a final concentration that is typically at or below the Km for ATP for the specific kinase. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range of product formation.

-

Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper/membrane. The phosphorylated peptide will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper/membrane multiple times with the wash buffer to remove any unbound radioactive ATP.

-

Quantification: Place the washed paper/membrane in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity at each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled compound like this compound by measuring its ability to compete with a known radioligand for binding to the kinase.

Objective: To determine the dissociation constant (Ki) of this compound for a specific protein kinase.

Materials:

-

Purified recombinant protein kinase

-

A suitable radioligand that binds to the ATP-binding site (e.g., a radiolabeled ATP analog or a known high-affinity inhibitor)

-

This compound or analog at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine to reduce non-specific binding)

-

Filtration apparatus

-

Wash buffer (ice-cold binding buffer)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reaction Mixtures: In a 96-well plate or microcentrifuge tubes, set up the binding reactions. Each reaction should contain the binding buffer, the purified protein kinase, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled inhibitor).

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the glass fiber filters using a filtration apparatus. The protein-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain the specific binding at each this compound concentration. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow and Logical Relationships

The characterization of an ATP-competitive inhibitor like this compound typically follows a logical progression of experiments to determine its potency, selectivity, and mechanism of action.

Conclusion

This compound stands as a powerful and well-characterized ATP-competitive inhibitor of PKA and PKC. Its high affinity and well-defined mechanism of action make it an invaluable research tool for dissecting kinase-mediated signaling pathways. Furthermore, the extensive structure-activity relationship studies on this compound and its analogs have provided a rich dataset for the rational design of more selective and potent kinase inhibitors for therapeutic applications. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in understanding and utilizing this compound in their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gram-Level Production of this compound through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and protein kinase C inhibitory activities of acyclic this compound analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 6. Exploration of charge states of this compound analogues acting as ATP-competitive inhibitors in kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Inhibition of protein kinases by this compound: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Balanol: Application in Cancer Cell Line Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Balanol is a natural product first isolated from the fungus Verticillium balanoides. It is a potent, ATP-competitive inhibitor of serine/threonine kinases, primarily targeting Protein Kinase C (PKC) and Protein Kinase A (PKA).[1][2][3] More recent research has also identified this compound as a potential inhibitor of p21-activated kinase 1 (PAK1).[4] Due to the critical role of these kinases in oncogenic signaling pathways, this compound has emerged as a compound of interest in cancer research. This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of key protein kinases involved in cell proliferation, survival, and migration. Its main targets include:

-

Protein Kinase C (PKC): this compound is an exceptionally potent inhibitor of PKC isozymes.[3] The unregulated activation of PKC is implicated in carcinogenesis, making its inhibition a promising strategy for cancer therapy.[3]

-

Protein Kinase A (PKA): this compound also potently inhibits PKA, another serine/threonine kinase involved in various cellular processes.[1][2]

-

p21-activated kinase 1 (PAK1): Recent studies have shown that this compound can effectively target PAK1, which is overexpressed in some cancers, such as colorectal cancer, and is associated with poor prognosis.[4] Inhibition of PAK1 by this compound has been shown to induce apoptosis and cytoprotective autophagy in colorectal cancer cells.[4]

By inhibiting these kinases, this compound can disrupt downstream signaling pathways, leading to cell cycle arrest, induction of apoptosis, and reduced cell migration.

Data Presentation

Inhibitory Activity of this compound

While specific IC50 values for this compound's anti-proliferative effects on various cancer cell lines are not widely reported in the public literature, its potent inhibitory activity against its target kinases is well-documented. Researchers should experimentally determine the IC50 value for their specific cancer cell line of interest using the protocol provided below. One study noted potent anti-proliferative and anti-migration activity of this compound in SW480 colorectal cancer cells.[4]

Table 1: Illustrative IC50 Values for this compound in a Cancer Cell Line

| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |

| SW480 | MTT Assay | 48 hours | [Data not available in cited literature; to be determined experimentally] | [4] |

| User-defined | User-defined | User-defined | To be determined |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line of choice.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to assess this compound-induced apoptosis by flow cytometry.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Protocol 3: Western Blot Analysis of PKC and PAK1 Signaling

This protocol is for examining the effect of this compound on the expression and phosphorylation of its target kinases and downstream effectors.

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PKC, anti-phospho-PKC, anti-PAK1, anti-phospho-PAK1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

References

- 1. The Protein kinase inhibitor this compound: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Protein Kinase Inhibitor this compound: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]

- 3. Molecular design and biological activity of potent and selective protein kinase inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Balanol and its Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies toward the potent protein kinase C (PKC) inhibitor, Balanol, and its analogues. The content includes established experimental protocols for the synthesis of key fragments, quantitative data for critical reaction steps, and visualizations of synthetic pathways and the relevant biological signaling cascade.

Introduction

This compound is a fungal metabolite isolated from Verticillium balanoides that has garnered significant attention due to its potent inhibitory activity against protein kinase C (PKC) isozymes.[1][2] As PKC is implicated in a multitude of cellular processes and its dysregulation is linked to various diseases, including cancer and immunological disorders, this compound serves as a valuable lead compound in drug discovery.[3] The molecular architecture of this compound is characterized by a highly functionalized hexahydroazepine ring system linked to a benzophenone core via an ester and an amide bond. The total synthesis of this compound and its analogues has been a subject of considerable research, with several distinct strategies developed to construct its challenging structure.[4][5][6]

This document outlines key synthetic methodologies, providing detailed protocols and comparative data to aid researchers in the synthesis of this important natural product and its derivatives.

Key Synthetic Strategies

The total synthesis of this compound is a convergent process, typically involving the separate synthesis of two key fragments: the hexahydroazepine core and the benzophenone moiety, followed by their coupling.

1. Synthesis of the Hexahydroazepine Core:

The asymmetric synthesis of the perhydroazepine fragment is a critical challenge in the total synthesis of this compound. Common strategies often employ chiral pool starting materials or asymmetric reactions to establish the desired stereochemistry.

-

From D-serine (Nicolaou's Approach): This strategy utilizes the readily available chiral building block D-serine to construct the hexahydroazepine ring. Key steps involve the diastereoselective allylation of a D-serine-derived aldehyde and a subsequent ring-closing metathesis (RCM) or an intramolecular cyclization to form the seven-membered ring.

-

From N-benzyl-epsilon-caprolactam (Lampe's Approach): This approach involves the stereospecific functionalization of a caprolactam derivative. Resolution of a racemic intermediate is then performed to obtain the desired enantiomer of the hexahydroazepine core.[4]

2. Synthesis of the Benzophenone Core:

The synthesis of the sterically hindered and electronically rich benzophenone fragment also presents a significant synthetic hurdle.

-

Anionic Homo-Fries Rearrangement (Lampe's Approach): This method involves the assembly of the benzophenone subunit from two highly substituted aromatic precursors, with a key anionic homo-Fries rearrangement to form the central ketone.[4]

-

Intramolecular Heck Reaction: An alternative approach utilizes an intramolecular Heck reaction to couple two functionalized aryl components, forming a biaryl lactone which is then converted to the benzophenone core.[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of the Hexahydroazepine Core (Based on Nicolaou's Strategy)

This protocol outlines a general approach for the synthesis of the hexahydroazepine fragment starting from D-serine.

Step 1: Synthesis of the Aldehyde Precursor from D-Serine

-

Protection of D-serine: Commercially available D-serine is first protected at the amino and carboxylic acid functionalities. For example, the amine can be protected as a Boc or Cbz group, and the carboxylic acid can be converted to a methyl or ethyl ester.

-

Reduction and Oxidation: The ester is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LAH). Subsequent oxidation of the alcohol to the aldehyde is achieved under mild conditions, for instance, using a Swern or Dess-Martin periodinane oxidation.

Step 2: Diastereoselective Allylation

-

To a solution of the aldehyde precursor in an anhydrous solvent (e.g., THF or CH₂Cl₂), cooled to -78 °C, is added a chiral allylborane reagent.

-

The reaction is stirred at low temperature for several hours until completion (monitored by TLC).

-

Workup involves quenching the reaction with a saturated aqueous solution of NH₄Cl and extraction with an organic solvent. The product is purified by flash column chromatography.

Step 3: Ring-Closing Metathesis (RCM)

-

The diene obtained from the allylation step is dissolved in an appropriate solvent (e.g., CH₂Cl₂ or toluene) and degassed.

-

A solution of a Grubbs' catalyst (first or second generation) is added, and the reaction mixture is heated to reflux.

-

The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cyclic azepene derivative.

Step 4: Reduction and Deprotection

-

The double bond in the azepene ring is reduced by catalytic hydrogenation (e.g., H₂, Pd/C).

-

Finally, the protecting groups on the nitrogen and oxygen atoms are removed under appropriate conditions to afford the hexahydroazepine core.

Protocol 2: Synthesis of the Benzophenone Fragment (Based on Lampe's Anionic Homo-Fries Rearrangement)

This protocol provides a general outline for the construction of the benzophenone core.

Step 1: Preparation of the Aryl Precursors

-

Two appropriately substituted aromatic rings are synthesized. One will serve as the acyl donor and the other as the aryl acceptor in the subsequent rearrangement. Functional groups are protected as necessary.

Step 2: Esterification

-

The two aromatic precursors are coupled via an ester linkage. This is typically achieved by reacting the carboxylic acid of one precursor with the phenol of the other under standard esterification conditions (e.g., using DCC/DMAP or by conversion to an acid chloride followed by reaction with the phenol).

Step 3: Anionic Homo-Fries Rearrangement

-

The ester precursor is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as an alkyllithium reagent (e.g., n-BuLi or s-BuLi), is added dropwise to generate the aryl anion.

-

The reaction is allowed to warm to a specific temperature and stirred for a defined period to induce the rearrangement.

-

The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl) and worked up. The resulting benzophenone is purified by chromatography.

Step 4: Final Functional Group Manipulations

-

Any remaining protecting groups are removed, and final functional group interconversions are performed to yield the desired benzophenone fragment.

Quantitative Data

The following tables summarize representative yields for key steps in the synthesis of this compound fragments. Note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

Table 1: Synthesis of the Hexahydroazepine Core

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Diastereoselective Allylation | Chiral allylborane, -78 °C | 70-85 | [7] |

| 2 | Ring-Closing Metathesis | Grubbs' II catalyst, CH₂Cl₂, reflux | 80-95 | [7] |

| 3 | Reduction of Azepene | H₂, Pd/C, MeOH | >95 | [7] |

Table 2: Synthesis of the Benzophenone Core

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Anionic Homo-Fries Rearrangement | s-BuLi, THF, -78 °C to rt | 50-70 | [4] |

| 2 | Intramolecular Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80 °C | 60-75 | [1] |

Visualizations

Protein Kinase C (PKC) Signaling Pathway and Inhibition by this compound

The following diagram illustrates a simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by this compound. PKC is activated by diacylglycerol (DAG) and Ca²⁺, which are produced upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Activated PKC then phosphorylates a variety of downstream substrates, leading to diverse cellular responses. This compound acts as a competitive inhibitor of ATP, binding to the ATP-binding site of PKC and preventing the phosphorylation of its substrates.

Caption: Simplified PKC signaling pathway and this compound's mechanism of inhibition.

General Synthetic Workflow for this compound

The following diagram outlines the convergent synthetic strategy for this compound, highlighting the preparation of the two key fragments and their subsequent coupling.

Caption: Convergent synthetic workflow for the total synthesis of this compound.

References

- 1. Synthesis of the benzophenone fragment of this compound via an intramolecular cyclization event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment based on RCM. | Semantic Scholar [semanticscholar.org]

- 3. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (-)- and (+)-Balanol(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Synthesis of the Hexahydroazepine Core of (-)-Balanol | Semantic Scholar [semanticscholar.org]

Probing the PKA Signaling Pathway with Balanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction